4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring, a pyranone moiety, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the pyranone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the carboxamide group: This step usually involves the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyranone moiety.
Reduction: Reduction reactions could target the carbonyl groups in the pyranone and carboxamide moieties.
Substitution: The aromatic ring in the p-tolyl group may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while reduction of the carbonyl groups could produce alcohols.
Scientific Research Applications
4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(phenyl)piperidine-1-carboxamide: Similar structure but with a phenyl group instead of a p-tolyl group.
4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(p-tolyl)piperidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
The uniqueness of 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-(2-methyl-6-oxopyran-4-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-3-5-15(6-4-13)20-19(23)21-9-7-16(8-10-21)25-17-11-14(2)24-18(22)12-17/h3-6,11-12,16H,7-10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTFMFAITAYNSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=CC(=O)OC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.